molecular formula C22H31NO5 B14403419 alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate CAS No. 85690-00-2

alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate

Cat. No.: B14403419
CAS No.: 85690-00-2
M. Wt: 389.5 g/mol
InChI Key: WWZXZKFPMQDHMO-BTJKTKAUSA-N
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Description

Alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate is a complex organic compound with a unique structure that combines a cyclopentylphenyl group, a piperidine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate typically involves multiple steps, including the formation of the cyclopentylphenyl group, the piperidine ring, and the ethanol moiety. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents for carbon-carbon bond formation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve controlled temperatures and anhydrous environments to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(4-Cyclopentylphenyl)-1-piperidineethanol (Z)-2-butenedioate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

85690-00-2

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C18H27NO.C4H4O4/c20-18(14-19-12-4-1-5-13-19)17-10-8-16(9-11-17)15-6-2-3-7-15;5-3(6)1-2-4(7)8/h8-11,15,18,20H,1-7,12-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WWZXZKFPMQDHMO-BTJKTKAUSA-N

Isomeric SMILES

C1CCN(CC1)CC(C2=CC=C(C=C2)C3CCCC3)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(CC1)CC(C2=CC=C(C=C2)C3CCCC3)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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